

physical properties of 2-Benzyloxybenzylbromide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Benzylbromobutylbenzene**

Cat. No.: **B025847**

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties and Applications of **2-Benzylbromobutylbenzene**

Abstract

This technical guide provides a comprehensive overview of **2-Benzylbromobutylbenzene** (CAS No: 103633-30-3), a key intermediate in organic synthesis and drug discovery. Tailored for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, spectroscopic profile, synthesis, and safe handling of this compound. Furthermore, it explores its application as a versatile building block in the development of novel therapeutic agents, supported by detailed experimental protocols and field-proven insights.

Introduction: The Strategic Importance of **2-Benzylbromobutylbenzene**

2-Benzylbromobutylbenzene is a bifunctional organic compound featuring a benzyl ether and a benzyl bromide moiety. This unique arrangement makes it a highly valuable reagent in medicinal chemistry and materials science. The benzyl ether group serves as a stable and reliable protecting group for a hydroxyl function, while the benzyl bromide provides a reactive site for nucleophilic substitution. This dual-functionality allows for the strategic and sequential introduction of molecular complexity, making it an essential precursor for a variety of complex target molecules.

Its utility is particularly pronounced in the synthesis of benzyloxy benzamide derivatives, which have shown significant potential as therapeutic agents, including neuroprotective compounds for ischemic stroke and TRPM8 antagonists.[\[1\]](#)[\[2\]](#) This guide aims to serve as a definitive resource, consolidating critical data to facilitate its effective and safe use in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The following sections detail the known and predicted characteristics of **2-Benzylbenzylbromide**.

Core Physical Properties

The empirical and predicted physical properties of **2-Benzylbenzylbromide** are summarized below. It is important to note that while the melting point is experimentally determined, other values such as boiling point and density are derived from predictive models.
[\[3\]](#)

Property	Value	Source
CAS Number	103633-30-3	[3]
Molecular Formula	$C_{14}H_{13}BrO$	[3]
Molecular Weight	277.16 g/mol	[3]
Appearance	White to off-white solid	N/A
Melting Point	40-42 °C	[3]
Boiling Point (Predicted)	354.9 ± 22.0 °C	[3]
Density (Predicted)	1.361 ± 0.06 g/cm ³	[3]
Flash Point (Predicted)	139.0 ± 23.5 °C	[3]
Refractive Index (Predicted)	1.604	[3]

Spectroscopic Characterization

Spectroscopic data is essential for the structural confirmation and purity assessment of **2-Benzylbromobenzoate**. While a publicly available, experimentally verified spectrum is not readily available, the following data is predicted based on established principles of NMR and Mass Spectrometry.[4][5][6]

2.2.1. ^1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is a primary tool for structural elucidation. The predicted chemical shifts (in ppm, relative to TMS in CDCl_3) for **2-Benzylbromobenzoate** are outlined below. The prediction is based on the analysis of structurally similar compounds.[6]

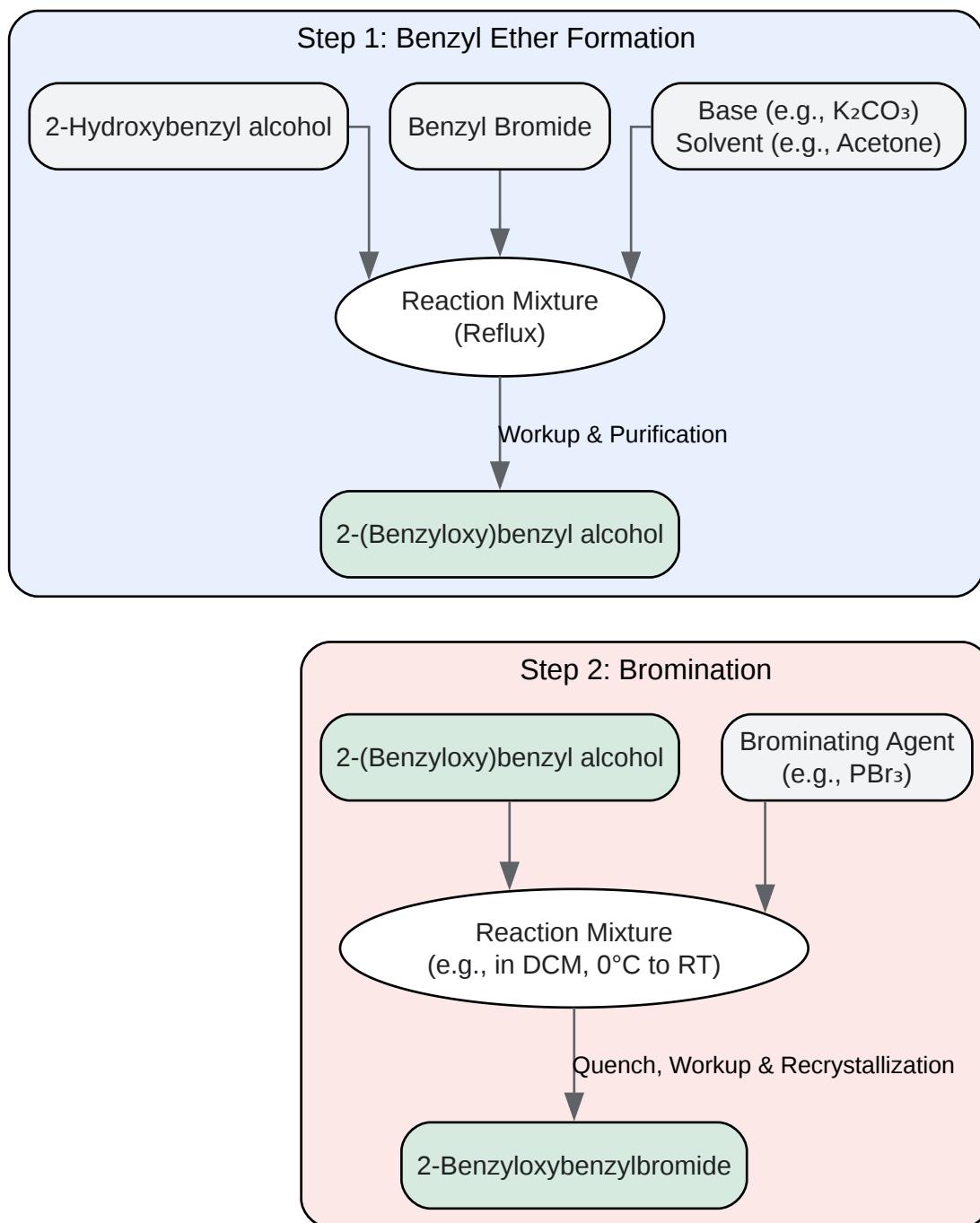
Proton Assignment	Predicted δ (ppm)	Multiplicity	Integration
Ar-H (aromatic)	6.90 - 7.50	Multiplet (m)	9H
-O-CH ₂ -Ph	~5.10	Singlet (s)	2H
-CH ₂ -Br	~4.60	Singlet (s)	2H

2.2.2. ^{13}C NMR Spectroscopy (Predicted)

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment	Predicted δ (ppm)
Aromatic C	112 - 158
-O-CH ₂ -Ph	~70
-CH ₂ -Br	~30

2.2.3. Mass Spectrometry (MS)


Mass spectrometry is critical for determining the molecular weight and fragmentation pattern. Under Electron Ionization (EI), **2-Benzylbromobenzoate** is expected to exhibit a characteristic fragmentation pattern. The presence of bromine would result in a distinctive M/M+2 isotopic pattern for bromine-containing fragments.[5]

- Molecular Ion (M^+): m/z 276/278 (corresponding to $^{79}\text{Br}/^{81}\text{Br}$ isotopes).
- Key Fragments:
 - m/z 197: Loss of Br radical ($[\text{M-Br}]^+$). This is often a prominent peak.
 - m/z 91: Tropylium ion ($[\text{C}_7\text{H}_7]^+$), resulting from the cleavage of the benzyl ether or benzyl bromide group. This is a very common and stable fragment in compounds containing a benzyl moiety.

Synthesis and Purification Protocol

The synthesis of **2-Benzylbenzylbromide** can be achieved through a two-step process starting from 2-hydroxybenzyl alcohol. The following protocol is a validated and reliable method.

Workflow for Synthesis

Caption: Synthetic workflow for **2-Benzyl Ether** and **2-Benzyloxybenzylbromide**.

Step-by-Step Methodology

Step 1: Synthesis of 2-(BenzylOxy)benzyl alcohol

- Reaction Setup: To a solution of 2-hydroxybenzyl alcohol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (K_2CO_3 , 1.5 equivalents).
- Addition of Benzyl Bromide: To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
- Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-8 hours).
- Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
- Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel to yield 2-(benzyloxy)benzyl alcohol as a pure intermediate.

Step 2: Synthesis of **2-Benzylbromobenzoic acid**

- Reaction Setup: Dissolve the 2-(benzyloxy)benzyl alcohol (1 equivalent) from the previous step in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
- Addition of Broinating Agent: Add phosphorus tribromide (PBr_3 , 0.4 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
- Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC.
- Quenching: Carefully quench the reaction by slowly pouring it into a beaker of ice-cold saturated sodium bicarbonate solution.
- Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

- Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford **2-Benzylbromobutane**.^[7]

Reactivity, Handling, and Safety

As a reactive benzylic bromide, **2-Benzylbromobutane** requires careful handling to ensure safety and maintain chemical integrity.

Chemical Reactivity

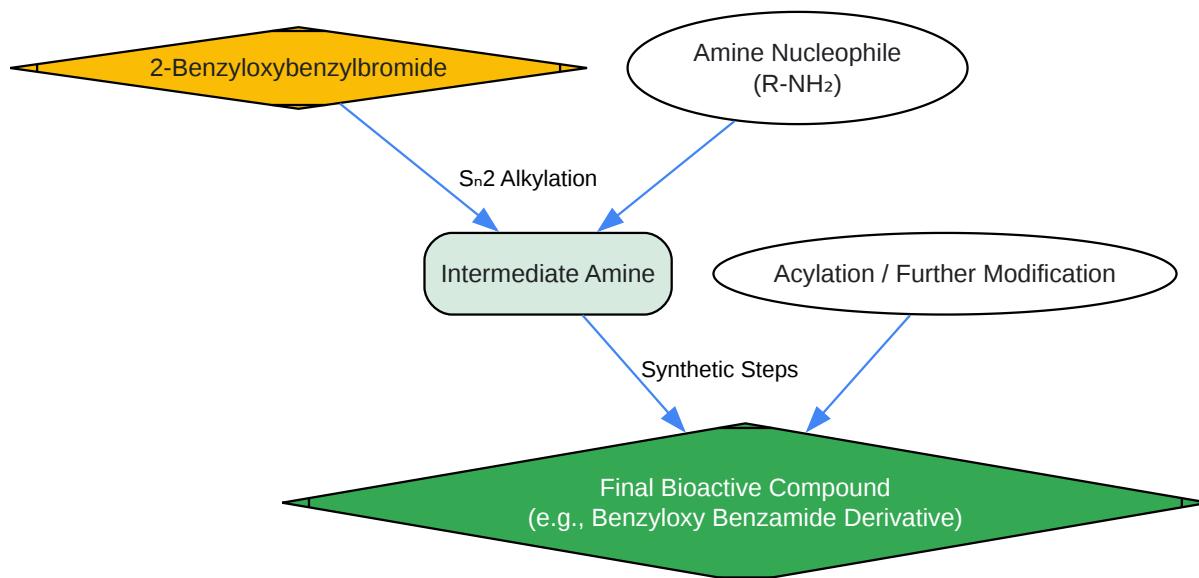
The primary reactive site is the benzylic carbon bonded to bromine. It readily undergoes S_N2 reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is the basis for its utility as an alkylating agent in the synthesis of more complex molecules. The compound is stable under normal storage conditions but should be protected from moisture, as the benzyl bromide moiety can slowly hydrolyze.

Safety and Handling

2-Benzylbromobutane is classified as a hazardous chemical that causes skin and serious eye irritation.^{[8][9]}

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.^[9]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.^[9] Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
- First Aid:
 - Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.^[8]

- Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[8]
- Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.


Applications in Drug Discovery

The structural motifs present in **2-Benzylbromobenzoic acid** make it a powerful tool in the design and synthesis of biologically active compounds. Its primary role is as a key building block for introducing a benzyl group.

Precursor for Bioactive Benzamides

A significant application is in the synthesis of 2-(benzyl)benzamide derivatives. These scaffolds have been identified as potent neuroprotective agents and channel modulators.[1][2] For example, derivatives have been developed as inhibitors of the postsynaptic density protein 95 (PSD95)-neuronal nitric oxide synthase (nNOS) interaction, a promising therapeutic strategy for ischemic stroke.[2]

The synthesis typically involves the reaction of **2-Benzylbromobenzoic acid** with an appropriate amine or amide nucleophile to construct the core structure, which is then further elaborated.

[Click to download full resolution via product page](#)

Caption: Role of **2-Benzylbenzylbromide** in drug discovery.

This strategic use highlights the importance of **2-Benzylbenzylbromide** not just as a chemical reagent, but as an enabling tool for accessing novel chemical space in the pursuit of new medicines.

Conclusion

2-Benzylbenzylbromide is a versatile and valuable reagent for the scientific research community. Its well-defined physicochemical properties, combined with its predictable reactivity, make it an ideal intermediate for complex organic synthesis. While it requires careful handling due to its hazardous nature, its utility in constructing advanced molecular architectures, particularly in the field of drug discovery, is well-established. This guide provides the foundational knowledge and practical protocols necessary for its confident and effective application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN109896934A - A kind of preparation method of high-purity 2- benzyloxy bromoethane - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [physical properties of 2-Benzylbenzylbromide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b025847#physical-properties-of-2-benzylbenzylbromide\]](https://www.benchchem.com/product/b025847#physical-properties-of-2-benzylbenzylbromide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com